molecular formula C9H7N3 B018127 2-Methyl-2h-indazole-3-carbonitrile CAS No. 31748-45-5

2-Methyl-2h-indazole-3-carbonitrile

Cat. No. B018127
CAS RN: 31748-45-5
M. Wt: 157.17 g/mol
InChI Key: ZRCUSWGKZMCOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 2H-indazole, including 2-Methyl-2H-indazole-3-carbonitrile, often involves multi-component reactions that allow for the introduction of various substituents into the indazole core. For instance, novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives have been synthesized via a three-component reaction of 1H-indazol-3-amine, aldehydes, and malononitrile, catalyzed by base di-n-butylamine (DBA) in ethanol, following the group-assisted-purification (GAP) chemistry process (Shinde & Jeong, 2016). This method exemplifies the diversity-oriented synthesis approach, which is pivotal for generating novel indazole derivatives with potential biological activities.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Biologically Active Compounds : Novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives, containing biologically active pyrimidine and indazole templates, are synthesized for potential biological applications (Shinde & Jeong, 2016).
  • Formation of Indazoles : Research demonstrates the formation of indazoles from pyrolysis of certain compounds, suggesting a method for producing various indazole derivatives including 2-Methyl-2H-indazole-3-carbonitrile (Reichen & Wentrup, 1976).
  • Cascade Synthesis Process : An efficient, metal-free cascade reaction to synthesize novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives has been reported, showing the compound's relevance in organic chemistry (Li et al., 2017).

Biological and Medicinal Applications

  • Antimicrobial Activity : Certain indazole derivatives, including those related to 2-Methyl-2H-indazole-3-carbonitrile, have shown significant activity against Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008).
  • Fluorescence and Photoluminescence Properties : Compounds like 8-chloro-3-alkyl-3H-pyrazolo[4,3-a]acridine-11-carbonitriles, which are structurally related to 2-Methyl-2H-indazole-3-carbonitrile, exhibit strong green fluorescence properties and potential for antibacterial activity (Rahmani et al., 2014).

Material Science and Other Applications

  • Insensitive High Explosive : A study on triazolotriazine carbonitrile, a compound structurally related to 2-Methyl-2H-indazole-3-carbonitrile, showed its potential as an insensitive high explosive with significant thermal stability (Snyder et al., 2017).
  • Corrosion Inhibition : Pyranopyrazole derivatives, related to the indazole carbonitriles, have been used as inhibitors for mild steel corrosion in acidic solutions, showing the potential application of similar compounds in corrosion inhibition (Yadav et al., 2016).

Safety And Hazards

The safety information for “2-Methyl-2h-indazole-3-carbonitrile” indicates that it may cause skin and eye irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The future directions for “2-Methyl-2h-indazole-3-carbonitrile” and similar compounds could involve further exploration of their bioactive properties and potential medicinal applications . Additionally, advancements in the late-stage functionalization of 2H-indazoles could lead to increased complexity and diversity of 2H-indazole derivatives .

properties

IUPAC Name

2-methylindazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCUSWGKZMCOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301060
Record name 2-methyl-2h-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2h-indazole-3-carbonitrile

CAS RN

31748-45-5
Record name 2-Methyl-2H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31748-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 140855
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031748455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 31748-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2h-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2h-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2h-indazole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Methyl-2h-indazole-3-carbonitrile
Reactant of Route 4
2-Methyl-2h-indazole-3-carbonitrile
Reactant of Route 5
2-Methyl-2h-indazole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Methyl-2h-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.